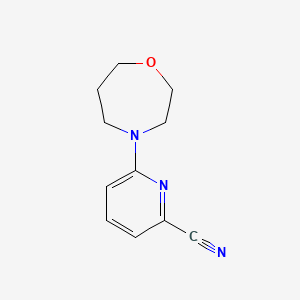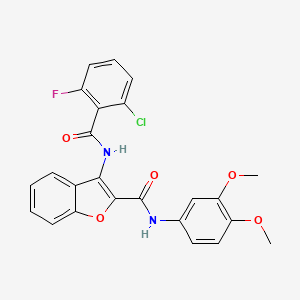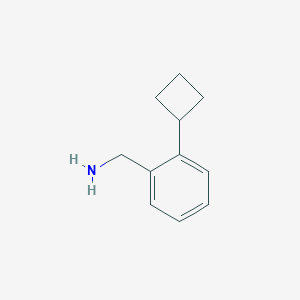![molecular formula C17H12N2O3S2 B2565752 N-[(5Z)-5-[(3-hidroxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida CAS No. 326873-87-4](/img/structure/B2565752.png)
N-[(5Z)-5-[(3-hidroxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex chemical compound that belongs to the family of thiazolidinones. These compounds are known for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core with a hydroxyphenyl moiety and a benzamide group, contributing to its diverse reactivity and biological activity.
Aplicaciones Científicas De Investigación
- Chemistry::
Used as a reagent in organic synthesis for the preparation of complex molecules.
Serves as a precursor in the synthesis of bioactive thiazolidinone derivatives.
- Biology::
Exhibits antibacterial and antifungal activities, making it a potential candidate for new antimicrobial agents.
Shows anti-inflammatory properties, useful in the development of anti-inflammatory drugs.
- Medicine::
Investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells.
Potential use in developing treatments for chronic inflammatory diseases.
- Industry::
Used in the manufacture of specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
- Synthesis of Thiazolidinone Core::
The synthesis typically starts with the formation of the thiazolidinone core. This can be achieved through the reaction of a substituted 2-mercaptoaniline with an α-haloketone or α-haloester under mild conditions, leading to the formation of the thiazolidinone ring.
Reaction conditions may include solvents such as ethanol or acetic acid, and catalysts such as potassium carbonate or sodium acetate to facilitate ring closure.
- Formation of the Final Compound::
The introduction of the hydroxyphenylmethylidene group is generally carried out through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine or pyridine under reflux conditions.
The final step involves the acylation reaction with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the benzamide group.
The industrial production of this compound may involve large-scale synthesis following the aforementioned synthetic routes. The reactions are often optimized for yield and purity, using high-efficiency reactors and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation::
The hydroxyphenyl moiety can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinone derivatives.
- Reduction::
The thiazolidinone ring can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
- Substitution::
The compound can undergo nucleophilic substitution reactions at the benzamide group, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., piperidine).
Reaction conditions vary but generally involve temperatures ranging from room temperature to reflux, and solvents like ethanol, methanol, or dimethyl sulfoxide.
Oxidation products include quinones, while reduction yields thiol derivatives. Substitution reactions result in various substituted benzamide and thiazolidinone derivatives.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the target:
- Molecular Targets and Pathways::
The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
The hydroxyphenyl group can participate in redox reactions, contributing to the compound's anti-inflammatory and anticancer properties.
The benzamide group may enhance binding affinity to specific biological targets, increasing the compound's efficacy.
- Pathways Involved::
Induction of oxidative stress in microbial cells, leading to cell death.
Inhibition of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Activation of apoptotic pathways in cancer cells, promoting cell death.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds::
Compared to other thiazolidinones, N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide stands out due to its unique hydroxyphenylmethylidene and benzamide groups, which enhance its biological activity.
2-phenyl-4-thiazolidinone
2-mercapto-3-phenyl-4-thiazolidinone
5-arylidene-2-thioxothiazolidin-4-one
3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
This compound's distinct structural features and diverse reactivity make it a valuable subject for ongoing research in multiple scientific disciplines.
Propiedades
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-8-4-5-11(9-13)10-14-16(22)19(17(23)24-14)18-15(21)12-6-2-1-3-7-12/h1-10,20H,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDPBIOPZDOIF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
![1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2565673.png)


![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)






![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

